molecular formula C16H15NO5 B15087868 Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate

Cat. No.: B15087868
M. Wt: 301.29 g/mol
InChI Key: XYLVWJXXJBEWBH-UHFFFAOYSA-N
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Description

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is a complex organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . This compound is characterized by its unique structure, which includes a pyran ring fused with a benzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-acetyl-6-methyl-4-oxo-4H-pyran-2-amine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]benzoate

InChI

InChI=1S/C16H15NO5/c1-9-8-13(19)14(10(2)18)15(22-9)17-12-6-4-11(5-7-12)16(20)21-3/h4-8,17H,1-3H3

InChI Key

XYLVWJXXJBEWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(=O)OC)C(=O)C

Origin of Product

United States

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